Aβ37/42 Ratio (in Which Aβ37 Bears the 37-43 C-Terminus) Outperforms the Canonical Aβ42/40 Ratio as a CSF Biomarker for Alzheimer's Disease
The Aβ37/42 peptide ratio in cerebrospinal fluid (CSF) provides superior diagnostic discrimination between cognitively normal (CN) individuals and Alzheimer's disease (AD) patients compared to the widely used Aβ42/40 ratio. The Aβ37 peptide contains the exact C-terminal 37-43 sequence (GGVVIAT) that defines this alloform, making the fragment directly relevant to biomarker assay development [1]. In a head-to-head comparison using receiver operating characteristic (ROC) analysis, the Aβ37/42 ratio achieved an AUC of 0.9622, while the conventional Aβ42/40 ratio achieved an AUC of 0.8651 [1].
| Evidence Dimension | Diagnostic accuracy for distinguishing Alzheimer's disease from cognitively normal subjects (CSF biomarker) |
|---|---|
| Target Compound Data | Aβ37/42 ratio AUC = 0.9622 |
| Comparator Or Baseline | Aβ42/40 ratio AUC = 0.8651 |
| Quantified Difference | AUC improvement of 0.0971 (ΔAUC = +11.2%) |
| Conditions | CSF samples from 38 CN, 25 MCI, and 16 AD subjects; sandwich immunoassays specific for each Aβ C-terminal variant; ROC analysis |
Why This Matters
The Aβ37/42 ratio's 11.2% higher AUC directly translates to fewer false positives and false negatives in clinical biomarker applications, justifying the procurement of Aβ37-43 fragment peptides for immunoassay development and validation rather than relying solely on Aβ42/40-based assays.
- [1] Liu L, Lauro BM, He A, Lee H, Bhattarai S, Wolfe MS, et al. Identification of the Aβ37/42 peptide ratio in CSF as an improved Aβ biomarker for Alzheimer's disease. Alzheimer's & Dementia. 2022;19(1):79–96. doi:10.1002/alz.12646 View Source
